Methyl 6-nitroanthranilic acid
Description
Methyl 6-nitroanthranilic acid (systematic name: Methyl 2-amino-6-nitrobenzoate; CAS 57113-89-0) is an ester derivative of 6-nitroanthranilic acid. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol . This compound is characterized by a nitro (-NO₂) group at the 6-position and an amino (-NH₂) group at the 2-position of the benzoic acid backbone, with a methyl ester functional group replacing the carboxylic acid .
Properties
IUPAC Name |
2-(methylamino)-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-5-3-2-4-6(10(13)14)7(5)8(11)12/h2-4,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAWVNODOKJUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties:
- Density : 1.4 g/cm³
- Boiling Point : 339.2°C (at 760 mmHg)
- Melting Point: Not explicitly reported, but esters typically have lower melting points than their acid counterparts.
- Applications : Primarily used as an intermediate in agrochemical synthesis, such as in the production of the fungicide isopyrazam .
The compound is synthesized via esterification of 6-nitroanthranilic acid (CAS 50573-74-5), which itself is derived from 3-nitrophthalic acid through a Hofmann rearrangement .
Structural Analogs: Nitro-Substituted Anthranilic Acids
6-Nitroanthranilic Acid (CAS 50573-74-5)
- Molecular Formula : C₇H₆N₂O₄
- Molecular Weight : 182.13 g/mol
- Melting Point : 173°C
- Key Differences : Lacks the methyl ester group; retains the carboxylic acid (-COOH) at the 1-position.
- Applications : Precursor for Methyl 6-nitroanthranilic acid and other derivatives like pyriftalid (a herbicide) .
| Property | This compound | 6-Nitroanthranilic Acid |
|---|---|---|
| Functional Groups | Methyl ester, -NH₂, -NO₂ | -COOH, -NH₂, -NO₂ |
| Molecular Weight | 196.16 g/mol | 182.13 g/mol |
| Melting Point | Not reported | 173°C |
| Key Application | Agrochemical intermediates | Pharmaceutical synthesis |
4-Nitroanthranilic Acid
- Limited data available, but structural isomerism (nitro at 4-position vs. 6-position) likely alters reactivity and biological activity .
Functional Group Variants: Esters and Substituted Derivatives
Methyl 6-Methoxyanthranilic Acid
- Molecular Formula: C₉H₁₁NO₃
- Melting Point : 96–99°C
- Key Differences : Methoxy (-OCH₃) replaces the nitro group; used in anti-allergic oxamic acid derivatives.
- Synthesis : Condensation of methyl 6-methoxyanthranilic acid with ethyl oxalyl chloride .
Methyl 6-Chloronicotinate (CAS: N/A)
- Molecular Formula: C₇H₆ClNO₂
- Key Differences : Chlorine substituent instead of nitro; pyridine ring instead of benzene.
- Applications : Intermediate in nicotinic acid derivatives .
| Property | This compound | Methyl 6-Methoxyanthranilic Acid | Methyl 6-Chloronicotinate |
|---|---|---|---|
| Substituent | -NO₂ | -OCH₃ | -Cl |
| Core Structure | Benzene | Benzene | Pyridine |
| Key Application | Agrochemicals | Anti-allergic agents | Pharmaceutical synthesis |
Methyl vs. Acid Forms: Physicochemical and Application Differences
Replacing the carboxylic acid with a methyl ester enhances lipophilicity , improving membrane permeability and bioavailability in drug design . For example:
- 6-Nitroanthranilic Acid : Polar, higher melting point (173°C), used in solid-phase synthesis.
- Methyl Ester : Lower polarity, suitable for organic solvent-based reactions in agrochemical production .
Preparation Methods
Acetylation-Mediated Nitration
A common approach involves acetylation of the amino group to form methyl N-acetylanthranilate. The acetyl group acts as a moderate meta-director, enabling nitration at C-6. In a representative procedure:
-
Acetylation : Methyl anthranilate is treated with acetic anhydride, yielding methyl N-acetylanthranilate.
-
Nitration : The acetylated intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids at 0–5°C.
-
Deprotection : Hydrolysis with aqueous HCl regenerates the amino group, furnishing methyl 2-amino-6-nitrobenzoate.
This method achieves ~58% yield but requires rigorous temperature control to avoid over-nitration.
Sulfonamide Protection
Sulfonamide groups (e.g., tosyl) offer stronger meta-directing effects, improving regioselectivity. A patented protocol outlines:
-
Sulfonation : Methyl anthranilate reacts with p-toluenesulfonyl chloride in pyridine to form methyl 2-(tosylamido)benzoate.
-
Nitration : Nitration with fuming HNO₃ at 10°C directs substitution to C-6.
-
Desulfonation : Refluxing with H₂SO₄ removes the tosyl group, yielding the target compound in 67% overall yield.
Alternative Pathways via Intermediate Functionalization
Nitration Prior to Amination
Inverting the functionalization sequence—introducing the nitro group before the amino group—avoids protective steps. For example, nitration of methyl 3-nitrobenzoate followed by amination has been explored:
Reductive Amination of Nitro Precursors
Adapting methods from 6-methoxyanthranilic acid synthesis, methyl 2-methoxy-6-nitrobenzoate undergoes hydrogenation to introduce the amino group:
-
Hydrogenation : Methyl 2-methoxy-6-nitrobenzoate is treated with H₂/Pd-C in methanol, reducing the nitro group to amine.
-
Demethylation : BBr3 cleaves the methoxy group, yielding methyl 2-amino-6-nitrobenzoate (51% yield).
Industrial-Scale Esterification Techniques
Esterification of 6-nitroanthranilic acid with methanol is a critical final step. The Chinese patent CN101948400A details a high-efficiency esterification process using hypochlorite as a catalyst:
| Step | Conditions | Yield |
|---|---|---|
| Acid activation | H₂SO₄, 0–10°C, 2 h | 95% |
| Esterification | MeOH, NaOCl, 10°C, 3 h | 89% |
| Purification | Vacuum distillation, 135.5°C, 2 kPa | 98% |
This method avoids side reactions such as N-methylation, common in traditional HCl-catalyzed esterifications.
Comparative Analysis of Methodologies
The table below evaluates key synthetic routes:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acetylation-nitration | Simple reagents | Moderate regioselectivity | 58% |
| Sulfonamide route | High regioselectivity | Multi-step, costly reagents | 67% |
| Reductive amination | No protective groups | Low efficiency | 51% |
| Industrial esterification | Scalable, high purity | Specialized equipment | 89% |
Q & A
Q. What are the established synthetic routes for Methyl 6-nitroanthranilic acid, and what are their comparative advantages?
this compound is typically synthesized via multi-step pathways. One common method involves the Hofmann rearrangement of 6-nitrophthalamic acid, derived from 3-nitrophthalic acid through sequential fusion, hydrolysis, and rearrangement steps (yield ~10%) . Another approach uses 6-nitroanthranilic acid (itself synthesized via cycloaddition of dimethylfulvene and 3-nitrobenzyne intermediates) as a precursor for further derivatization . The Hofmann route is favored for its reliance on readily available starting materials, while cycloaddition-based methods are advantageous for constructing complex fused-ring systems relevant to agrochemical research.
Q. How is this compound structurally characterized, and what analytical methods are critical for purity assessment?
Characterization relies on spectroscopic techniques (e.g., -NMR, IR) and mass spectrometry to confirm the presence of functional groups (amino, nitro, methyl ester). Purity is assessed via HPLC with UV detection (λ ~300 nm for nitro groups) and melting point analysis. Discrepancies in reported melting points (e.g., 173°C vs. 204–206°C ) may arise from polymorphic forms, impurities, or differences in heating rates during measurement. Researchers should cross-validate with elemental analysis or X-ray crystallography for unambiguous identification .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cycloaddition reactions, and how can stereoselectivity be controlled?
this compound serves as a diene precursor in Diels-Alder reactions, where its electron-deficient nitro group enhances reactivity toward electron-rich dienophiles. Stereoselectivity in cycloadditions (e.g., syn/anti isomer ratios in benzonorbornene derivatives) is influenced by solvent polarity, temperature, and catalyst choice. For example, palladium-catalyzed hydrogenation post-cycloaddition achieves syn/anti ratios up to 9:1 under optimized conditions (e.g., H pressure, solvent system) . Computational modeling of transition states can further guide selectivity adjustments.
Q. How do solvent and catalyst systems impact the yield and scalability of this compound in multi-step syntheses?
Scalability challenges arise in cycloaddition routes due to the instability of intermediates like 3-nitrobenzyne. In-situ generation of reactive intermediates using t-butyl nitrite and aprotic solvents (e.g., THF) improves yields (~50% for nitrobenzonorbornadiene) . Catalyst choice is critical: replacing rhodium with palladium in hydrogenation steps reduces costs while maintaining >90% yield . However, solvent recovery and catalyst leaching must be addressed for industrial translation.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
Discrepancies in melting points (173°C vs. 204–206°C ) may reflect polymorphic forms or hydration states. Researchers should:
- Conduct differential scanning calorimetry (DSC) to identify phase transitions.
- Compare synthesis protocols (e.g., recrystallization solvents like ethanol vs. acetone).
- Validate purity via TGA (thermogravimetric analysis) to rule out solvent retention .
Application-Driven Questions
Q. How is this compound utilized in the design of SDH-inhibiting fungicides, and what structural modifications enhance bioactivity?
The compound is a key intermediate in synthesizing succinate dehydrogenase (SDH) inhibitors like benzovindifluoropyr. Structural modifications, such as introducing fluorinated substituents or bicyclic amines, improve binding to the ubiquinone site of SDH. For example, coupling this compound with pyrazole acid chlorides yields carboxamide derivatives with broad-spectrum antifungal activity . Bioisosteric replacement of nitro groups with trifluoromethyl moieties can further enhance potency and reduce photodegradation .
Q. What role does this compound play in synthesizing heterocyclic compounds for pharmaceutical research?
It enables the construction of nitrogen-containing heterocycles via nitro group reduction and subsequent cyclization. For instance, catalytic hydrogenation of the nitro group to an amine facilitates intramolecular amide formation, yielding quinazolinone scaffolds with potential kinase inhibitory activity . The methyl ester moiety also serves as a protecting group, enabling regioselective functionalization .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
